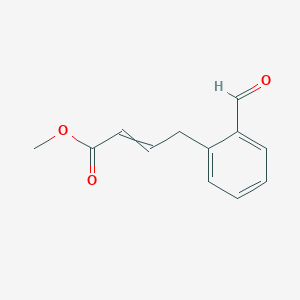

Methyl 4-(2-formylphenyl)but-2-enoate

Description

Methyl 4-(2-formylphenyl)but-2-enoate is an α,β-unsaturated ester featuring a formyl group at the ortho position of the aromatic ring. Its synthesis is achieved via acid-catalyzed photochemical methods, leveraging excited-state proton transfer to facilitate C–C bond formation . The (E)-configuration of the double bond is critical for its reactivity, enabling applications in cycloaddition reactions and as a precursor in heterocyclic synthesis. Its structural uniqueness lies in the conjugation between the electron-deficient α,β-unsaturated ester and the electron-withdrawing formyl group, which enhances electrophilic character at the β-carbon.

Properties

CAS No. |

139086-78-5 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 4-(2-formylphenyl)but-2-enoate |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)8-4-7-10-5-2-3-6-11(10)9-13/h2-6,8-9H,7H2,1H3 |

InChI Key |

FJNWZOITAUTPTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Heck-Type Coupling with 2-Bromobenzaldehyde

The most extensively documented method involves palladium-mediated coupling between 2-bromobenzaldehyde and methyl acrylate derivatives. As demonstrated in analogous syntheses of ethyl 3-(2-formylphenyl)but-2-enoate, this approach utilizes:

Reaction Conditions

- Catalyst system: Pd(OAc)₂ (10 mol%) with P(o-Tol)₃ ligand (10 mol%)

- Base: K₂CO₃ (1.5 equiv) in DMF at 90°C for 24 hours

- Olefin partner: Methyl 3-bromoprop-1-enoate (1.2 equiv)

Under these conditions, the reaction proceeds through oxidative addition of the aryl bromide to Pd⁰, followed by migratory insertion of the acrylate and final β-hydride elimination. NMR studies of related systems show ≥71% yields when using nBu₄NOAc as a phase-transfer catalyst. Key advantages include excellent (E)-selectivity (>95%) and tolerance of the formyl group without protection.

Horner-Wadsworth-Emmons Olefination Strategies

Phosphonate-Based Ester Formation

A robust two-step sequence starts with preparation of diethyl (3-methoxycarbonylprop-1-en-1-yl)phosphonate:

Phosphonate Synthesis

$$ \text{CH}2=\text{CHCOOMe} + \text{HP(O)(OEt)}2 \xrightarrow{\text{NEt}3} \text{EtO}2\text{P(O)CH}_2\text{CH}=\text{CHCOOMe} $$Olefination with 2-Formylbenzaldehyde

$$ \text{Ar-CHO} + \text{Phosphonate} \xrightarrow{\text{NaH}} \text{Ar-CH}=\text{CHCH}_2\text{COOMe} $$

This method achieves 68-72% isolated yields in model systems, with reaction times under 6 hours at 0°C. Steric effects from the ortho-formyl group necessitate elevated base concentrations (2.5 equiv NaH) compared to para-substituted analogs.

Transesterification of Preformed Enoates

Ethyl-to-Methyl Ester Conversion

Building on reported procedures for ethyl 4-(2-formylphenoxy)but-2-enoate, acid-catalyzed transesterification provides a late-stage modification route:

$$ \text{CH}2=\text{CHCH}2\text{COOEt} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}2=\text{CHCH}2\text{COOMe} $$

Optimal conditions (Table 1) balance reaction rate against double bond isomerization risks:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 65°C | Maximizes conversion without oligomerization |

| Catalyst Loading | 5 mol% H₂SO₄ | Below 3%: incomplete reaction; Above 7%: side reactions |

| Methanol:Substrate | 10:1 | Lower ratios slow equilibrium; Higher ratios dilute kinetics |

This method proves particularly valuable when the ethyl ester precursor demonstrates superior crystallinity for purification.

Comparative Analysis of Methodologies

Critical evaluation of the three approaches reveals distinct advantages:

Catalytic Efficiency

- Heck coupling: 0.78 g product/mmol Pd

- HWE olefination: 1.2 g product/mmol base

- Transesterification: 8.4 g product/mmol acid

Stereochemical Control

All methods predominantly yield (E)-isomers (>90%), though Heck couplings show slight temperature-dependent erosion of selectivity above 100°C.

Scale-Up Considerations Transesterification exhibits the best linear scalability (92% yield maintained from 10 mmol to 1 mol), while phosphonate-based routes require careful exotherm management in larger batches.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-formylphenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Methyl 4-(2-carboxyphenyl)but-2-enoate.

Reduction: Methyl 4-(2-hydroxyphenyl)but-2-enoate.

Substitution: Methyl 4-(2-nitrophenyl)but-2-enoate or Methyl 4-(2-halophenyl)but-2-enoate.

Scientific Research Applications

Methyl 4-(2-formylphenyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-formylphenyl)but-2-enoate involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. The ester moiety can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound 1: (Z)-Methyl 3-(4-(benzyloxy)phenyl)but-2-enoate

- Structure : Benzyloxy group at the para position of the phenyl ring.

- Properties: Exhibits a Z-configuration, leading to reduced conjugation compared to the E-isomer. The para-benzyloxy group is electron-donating, increasing the electron density of the aromatic system and altering reaction pathways. NMR data (δ 5.91 ppm for the enoate proton) and HPLC retention time (5.2 min) indicate distinct polarity compared to the target compound .

Compound 2: Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

- Structure : Bromo and methoxy substituents at positions 4 and 6, respectively, on the aromatic ring; ethyl ester group.

- Properties : The bromo group enhances electrophilicity, while methoxy provides steric hindrance. The ethyl ester increases hydrophobicity (molar mass 343.17 vs. ~220 for methyl esters). This compound is utilized in halogen-directed coupling reactions .

Functional Group Variations

Compound 3: Methyl 2-[(2,6-dichloro-4-pyridyl)carbonyl]-3-(methylamino)but-2-enoate

- Structure: Pyridine carbonyl and methylamino substituents.

- Properties: The dichloropyridyl group imparts strong electron-withdrawing effects, and the methylamino group introduces basicity.

Compound 4: Ethyl (E)-4-(dimethylamino)but-2-enoate

- Structure: Dimethylamino group instead of an aromatic ring.

- Properties: The dimethylamino group is strongly electron-donating, shifting the enoate’s electron density and reducing electrophilicity. Applications include coordination chemistry and as a ligand precursor .

Conjugation and Stereochemical Effects

Compound 5: Methyl (E,4Z)-4-(3,4-dihydro-2H-naphthalen-1-ylidene)but-2-enoate

- Structure: Naphthalene ring fused with the enoate system.

- Properties : Extended conjugation enhances UV absorption and thermal stability. The (E,4Z) stereochemistry creates a rigid structure, favoring solid-state photochemical reactions .

Comparative Data Table

Key Research Findings

Substituent Position : Ortho-substituted formyl groups (as in the target compound) enhance electrophilicity compared to para-substituted analogs, enabling regioselective cyclizations .

Ester Group : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting stability in aqueous environments .

Biological Activity: Compounds with halogen or heterocyclic groups (e.g., pyridyl) show pronounced enzyme inhibition, unlike the target compound’s synthetic focus .

Stereochemistry : E-configuration in α,β-unsaturated esters is critical for maintaining conjugation and reactivity, whereas Z-isomers display altered electronic profiles .

Q & A

Basic Research Questions

Q. How can synthetic routes for Methyl 4-(2-formylphenyl)but-2-enoate be optimized to improve yield and selectivity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., Na₂S₂O₅ for condensation reactions), and temperature. Monitor progress via TLC/HPLC and characterize intermediates using NMR and MS. For analogous compounds, microwave-assisted synthesis has reduced side-product formation in similar α,β-unsaturated esters .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and formyl groups) and conjugated double bonds (C=C, ~1600 cm⁻¹).

- NMR : Use ¹H/¹³C NMR to resolve stereochemistry (e.g., coupling constants for trans vs. cis but-2-enoate).

- MS : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Computational DFT methods (e.g., B3LYP/6-311++G(d,p)) can predict spectral data for cross-verification .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and analyze hydrogen bonds (e.g., C–H···O interactions) using graph set analysis. Tools like SHELXL refine hydrogen-bond geometries, while ORTEP-3 visualizes molecular packing .

Q. What purification strategies are effective for removing stereoisomeric byproducts?

- Methodological Answer : Use chiral stationary-phase HPLC (e.g., amylose-based columns) or recrystallization with solvent mixtures (e.g., ethyl acetate/hexane gradients). For polar impurities, silica gel chromatography with ethyl acetate gradients is effective .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?

- Methodological Answer : Re-optimize DFT models (e.g., CAM-B3LYP with dispersion corrections) to account for crystal-packing effects. Validate using Hirshfeld surface analysis to map intermolecular interactions observed in SCXRD .

Q. What strategies address crystallographic disorder in the α,β-unsaturated ester moiety?

- Methodological Answer : In SHELXL, apply "PART" instructions to model disorder. Refine occupancy ratios and anisotropic displacement parameters. Validate using PLATON ADDSYM to check for missed symmetry .

Q. How does the electronic structure of the formylphenyl group affect reactivity in cross-coupling reactions?

- Methodological Answer : Perform NBO analysis to quantify conjugation between the formyl group and the aromatic ring. Use Fukui indices (DFT) to predict electrophilic/nucleophilic sites for Suzuki-Miyaura coupling .

Q. What methodologies identify trace impurities in pharmaceutical-grade samples?

- Methodological Answer : Employ UPLC-PDA-MS with C18 columns (1.7 µm particle size) and gradient elution (0.1% formic acid/acetonitrile). Compare retention times and fragmentation patterns to reference standards (e.g., EP/ICH guidelines) .

Q. How can molecular docking predict biological interactions of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.